molecular formula C23H34N2O3 B030425 非那雄胺甲醛 CAS No. 154387-61-8

非那雄胺甲醛

货号: B030425
CAS 编号: 154387-61-8
分子量: 386.5 g/mol
InChI 键: GWKLHNVFRBYLTN-WSBQPABSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antioxidant and Antiproliferative Activity

Recent studies have demonstrated that finasteride exhibits significant antioxidant properties and antiproliferative effects against glioblastoma cells. High doses of finasteride have been shown to:

  • Downregulate β-catenin protein levels.
  • Suppress AKT/mTOR signaling pathways.
  • Decrease intracellular reactive oxygen species (ROS) levels through the induction of antioxidant genes .

Topical Applications for Hair Loss

Finasteride carboxaldehyde has been explored in topical formulations aimed at treating AGA. A phase III study indicated that topical finasteride (0.25% solution) significantly improved hair count compared to placebo, showing similar efficacy to oral finasteride . This suggests that finasteride carboxaldehyde could be an effective component in topical treatments.

Potential Use in Doping Control

Research indicates that finasteride can act as a masking agent for anabolic steroids in doping control. Studies have shown that it alters urinary steroid profiles, complicating the detection of certain steroids . The identification of finasteride carboxaldehyde as a urinary metabolite could enhance screening methods for doping violations.

Treatment of Hirsutism

Finasteride has been effectively used to treat hirsutism in women, with studies reporting significant reductions in facial and bodily hair growth after prolonged treatment . The role of its metabolites, including finasteride carboxaldehyde, may contribute to its efficacy in managing excessive hair growth.

Transgender Hormone Therapy

In transgender women, finasteride is sometimes included in hormone therapy regimens due to its antiandrogenic properties. However, clinical research on its safety and efficacy for this purpose remains limited .

Case Study: Antiproliferative Effects on Glioblastoma Cells

TreatmentEffect on Cell ProliferationMechanism
High-dose FinasterideSignificant reductionDownregulation of β-catenin; suppression of AKT/mTOR signaling

Case Study: Efficacy of Topical Finasteride

Study GroupMean Change from Baseline (Hairs)Statistical Significance
Topical Finasteride20.2p < 0.001
Placebo6.7-

Doping Control Implications

ParameterPre-Finasteride UsePost-Finasteride Use
Norandrosterone Excretion100%20-40%
Noretiocholanolone Excretion100%Up to 400%

作用机制

Target of Action

Finasteride Carboxaldehyde primarily targets the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

Finasteride Carboxaldehyde acts as a competitive and specific inhibitor of Type II 5α-reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . DHT is considered to be the primary androgen involved in benign prostate hyperplasia and androgenic alopecia .

Biochemical Pathways

The inhibition of Type II 5α-reductase by Finasteride Carboxaldehyde affects the androgen-dependent pathways . It blocks the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control .

Pharmacokinetics

Finasteride Carboxaldehyde is expected to have similar ADME properties as Finasteride, given their structural similarity. Finasteride is well absorbed after oral administration . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 5–6 hours .

Result of Action

The molecular and cellular effects of Finasteride Carboxaldehyde’s action are primarily the reduction of DHT levels. This leads to a decrease in the size of the prostate gland and improvement in urinary symptoms in men with benign prostatic hyperplasia . In the context of male pattern hair loss, the reduction of DHT levels slows down or stops hair loss, and in many cases, allows hair follicles to recover and start producing healthier, thicker hairs .

Action Environment

The action, efficacy, and stability of Finasteride Carboxaldehyde can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially interact with the drug’s mechanism of action

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxaldehyde involves the metabolic conversion of Finasteride in the human body. This conversion is facilitated by enzymes in the liver and other tissues .

Industrial Production Methods: Industrial production methods for Finasteride Carboxaldehyde are not commonly reported, as it is primarily a metabolite rather than a directly synthesized compound. the production of Finasteride, its precursor, involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

化学反应分析

Types of Reactions: Finasteride Carboxaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

相似化合物的比较

Uniqueness: Finasteride Carboxaldehyde is unique due to its specific role as a metabolite of Finasteride. Unlike other similar compounds, it provides insights into the metabolic fate of Finasteride in the human body, which is crucial for understanding its pharmacokinetics and pharmacodynamics .

生物活性

Finasteride carboxaldehyde is a significant metabolite of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Understanding the biological activity of finasteride carboxaldehyde is crucial for elucidating its pharmacological effects and potential side effects.

Finasteride functions by inhibiting the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in prostate growth and hair loss. Specifically, finasteride carboxaldehyde is produced through the metabolism of finasteride, with studies indicating that it may influence similar pathways as its parent compound. The primary mechanism involves the inhibition of DHT synthesis, leading to reduced androgenic activity in target tissues such as the prostate and hair follicles .

Metabolism and Pharmacokinetics

The metabolism of finasteride involves several steps, including oxidation by cytochrome P450 enzymes (particularly CYP3A4) to form various metabolites, including finasteride carboxaldehyde. This metabolite can further undergo oxidation to form omega-oic acid finasteride . The pharmacokinetic profile of finasteride indicates that its metabolites, including finasteride carboxaldehyde, are crucial for understanding its overall efficacy and safety profile.

Metabolite Pathway Enzyme Involved
FinasterideParent compound-
Omega-hydroxy finasterideOxidationCYP3A4
Finasteride carboxaldehydeIntermediateCYP3A4
Omega-oic acid finasterideFurther oxidationCYP3A4

Biological Effects and Case Studies

Research has shown that finasteride carboxaldehyde may exhibit biological activities similar to those of finasteride. For instance, studies have indicated that alterations in neuroactive steroid levels due to finasteride treatment can lead to various side effects, including sexual dysfunction and psychological changes .

A significant case-control study evaluated sexual function in patients using oral finasteride. The findings revealed that lower doses were associated with increased reports of sexual dysfunction and psychological symptoms, suggesting that metabolites like finasteride carboxaldehyde may contribute to these adverse effects .

Case Study: Post-Finasteride Syndrome (PFS)

Post-finasteride syndrome is a condition reported by some patients who experience persistent side effects after discontinuation of finasteride. Symptoms include erectile dysfunction, decreased libido, and depression. Research indicates that these symptoms may be linked to alterations in neuroactive steroids and androgen receptor expression in response to both finasteride and its metabolites .

Research Findings

  • Inhibition of DHT Production : Finasteride carboxaldehyde retains the ability to inhibit DHT production effectively, contributing to the therapeutic effects observed in conditions like BPH and androgenetic alopecia.
  • Neuroactive Steroid Modulation : Changes in neuroactive steroid levels have been documented following treatment with finasteride, with implications for mental health outcomes in users .
  • Potential for Drug Interaction : Given its metabolism via CYP3A4, there is a potential for drug-drug interactions involving finasteride carboxaldehyde, which could impact the pharmacokinetics of co-administered medications .

属性

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLHNVFRBYLTN-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570310
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154387-61-8
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。